(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one
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Overview
Description
The compound (3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions that form the core structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Alkylation and Methylation: Addition of methyl groups to the core structure using methylating agents such as methyl iodide.
Formation of the Hepta-3,5-dien-2-one Side Chain: This involves aldol condensation reactions to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hepta-3,5-dien-2-one side chain to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its hydroxyl groups and conjugated diene system make it a candidate for interactions with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the conjugated diene system can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound has a similar ester functional group but lacks the hydroxyl groups and the conjugated diene system.
1D Open-Framework Metal Phosphates: These compounds have similar crystal structures but different hydrogen bond networks.
Uniqueness
The uniqueness of (3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one lies in its combination of hydroxyl groups, a cyclopenta[a]phenanthrene core, and a conjugated diene system
Properties
Molecular Formula |
C29H46O4 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one |
InChI |
InChI=1S/C29H46O4/c1-17(9-8-10-18(2)30)19-11-14-28(6)24(19)20(31)15-22-27(5)13-12-23(33)26(3,4)25(27)21(32)16-29(22,28)7/h8-10,19-25,31-33H,11-16H2,1-7H3/b10-8+,17-9+/t19-,20-,21+,22-,23+,24+,25+,27-,28-,29-/m1/s1 |
InChI Key |
SXRHEPGWQMFCLZ-HDTLITMVSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=O)C=CC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C |
Origin of Product |
United States |
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